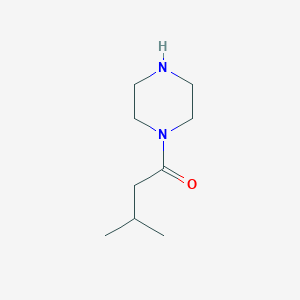

1-(3-Methylbutanoyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-piperazin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUHHACSCXRQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397531 | |

| Record name | 1-(3-methylbutanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-54-5 | |

| Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylbutanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methylbutanoyl)piperazine synthesis protocols

An In-depth Technical Guide to the Synthesis of 1-(3-Methylbutanoyl)piperazine

This guide provides a comprehensive overview of the synthetic protocols for this compound, a valuable heterocyclic building block. As a mono-acylated piperazine derivative, this compound serves as a versatile scaffold in medicinal chemistry and drug development, offering a secondary amine for further functionalization.[1][2][3] The protocols detailed herein are grounded in fundamental principles of organic chemistry, emphasizing reaction control, purification strategies, and analytical validation.

Introduction to Synthetic Strategy

The synthesis of this compound, also known as 1-isovaleroylpiperazine, is most efficiently achieved through the N-acylation of the piperazine ring. Piperazine is a symmetrical diamine, and as such, the primary challenge lies in achieving selective mono-acylation while minimizing the formation of the N,N'-diacylated byproduct.[4] This can be controlled by manipulating stoichiometry, reaction conditions, and the choice of acylating agent.

Two primary, robust, and scalable methodologies are presented:

-

Direct Acylation with Isovaleroyl Chloride: A classic and highly efficient nucleophilic acyl substitution. This is often the preferred method due to its high reactivity and straightforward execution.

-

Amide Coupling with Isovaleric Acid: A milder alternative that utilizes peptide coupling reagents to form the amide bond, avoiding the generation of corrosive byproducts.

Method 1: Synthesis via Acyl Chloride

This approach leverages the high electrophilicity of isovaleroyl chloride, the acid chloride derivative of isovaleric acid, for a rapid reaction with the nucleophilic secondary amine of piperazine.[5]

Causality and Experimental Choices

The core of this protocol is a nucleophilic acyl substitution. The piperazine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion.

-

Stoichiometry: A molar excess of piperazine (typically 2 to 4 equivalents) is crucial. One equivalent acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrochloric acid byproduct. This strategy also statistically favors the formation of the mono-substituted product.

-

Base: An external, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the piperazine starting material (which would render it non-nucleophilic) and driving the reaction to completion.

-

Temperature Control: The initial addition of the acyl chloride is performed at low temperatures (0 °C). This is a critical control point to manage the exothermic nature of the reaction, thereby preventing potential side reactions and degradation of the product.

Detailed Step-by-Step Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (4.0 eq).

-

Dissolution: Dissolve the piperazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the limiting reagent).

-

Basification: Add triethylamine (TEA) (1.2 eq) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve isovaleroyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete conversion.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude product (typically an oil or waxy solid) is purified by flash column chromatography on silica gel.

Reaction Visualization

Method 2: Synthesis via Amide Coupling

This method is an excellent alternative when the acyl chloride is unavailable or if milder conditions are required. It involves activating isovaleric acid with a coupling reagent to facilitate amide bond formation with piperazine.

Causality and Experimental Choices

The hydroxyl group of a carboxylic acid is a poor leaving group. Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), convert this hydroxyl into a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the nucleophilic piperazine.

-

Protecting Group Strategy: To ensure mono-acylation, it is highly advisable to start with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions after the coupling reaction is complete.[6] This approach offers superior control over selectivity compared to using an excess of unprotected piperazine.

-

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or DCM are ideal for solubilizing the reagents and facilitating the reaction.

-

Additives: Sometimes, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included. These reagents can react with the O-acylisourea intermediate to form an active ester, which can reduce side reactions and improve yields.

Detailed Step-by-Step Protocol (Using 1-Boc-Piperazine)

-

Setup: To a round-bottom flask with a magnetic stir bar, add isovaleric acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and EDC hydrochloride (1.2 eq).

-

Dissolution: Dissolve the reagents in anhydrous DCM or DMF (approx. 0.2 M).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude intermediate, tert-butyl 4-(3-methylbutanoyl)piperazine-1-carboxylate, can be purified by flash chromatography if necessary.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4 M).

-

Stir at room temperature for 1-3 hours until TLC indicates complete removal of the Boc group. .

-

-

Final Isolation:

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in water and basify to a pH > 10 with 2 M NaOH or K₂CO₃.

-

Extract the aqueous layer multiple times with DCM or ethyl acetate.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product.

-

Reaction Visualization

Comparative Summary of Synthesis Protocols

| Parameter | Method 1: Acyl Chloride | Method 2: Amide Coupling |

| Acylating Agent | Isovaleroyl Chloride | Isovaleric Acid |

| Key Reagent | N/A | Coupling Agent (e.g., EDC, DCC) |

| Selectivity Control | Molar excess of Piperazine | Use of mono-protected Piperazine |

| Byproducts | HCl (neutralized by base) | Urea derivative (e.g., EDU), water |

| Reaction Conditions | Often requires cooling (0 °C) | Typically room temperature |

| Advantages | High reactivity, fast, high yield | Milder conditions, broad substrate scope |

| Disadvantages | Corrosive byproduct, exothermic | More expensive reagents, extra steps |

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final compound.

Purification

-

Flash Column Chromatography: This is the most common method for purifying this compound from starting materials and byproducts. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective on a silica gel stationary phase.

-

Acid-Base Extraction: The basic nature of the secondary amine allows for purification via extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid to protonate the product, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure product.[7]

-

Crystallization: If the product or its salt (e.g., hydrochloride salt) is a solid, crystallization from a suitable solvent system can be an effective final purification step.[8]

Analytical Data

-

Chemical Formula: C₉H₁₈N₂O[9]

-

Molecular Weight: 170.25 g/mol [9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The acylation of the piperazine ring introduces an amide bond, which results in hindered rotation around the C-N bond. This can lead to the appearance of rotamers, causing signal broadening or even the duplication of signals in both ¹H and ¹³C NMR spectra at room temperature.[4][10][11]

-

¹H NMR (CDCl₃, 400 MHz): δ ~3.6-3.4 (m, 4H, piperazine CH₂ protons adjacent to carbonyl), ~2.9-2.7 (m, 4H, piperazine CH₂ protons adjacent to NH), ~2.1 (d, 2H, -CH₂-CO), ~2.0 (m, 1H, -CH(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂). A broad singlet for the N-H proton will also be present.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~172 (C=O), ~49 (piperazine carbons), ~46 (piperazine carbons), ~45 (-CH₂-CO), ~26 (-CH(CH₃)₂), ~22.5 (-CH(CH₃)₂). The signals for the piperazine carbons may be split or broadened due to the presence of conformers.[12]

-

-

Mass Spectrometry (MS):

-

ESI+: Expected m/z for [M+H]⁺ = 171.15.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1650 cm⁻¹.

-

A band for the N-H stretch will be visible around 3200-3300 cm⁻¹.

-

References

- 1. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

1-(3-Methylbutanoyl)piperazine CAS number 884497-54-5

An In-Depth Technical Guide to 1-(3-Methylbutanoyl)piperazine (CAS 884497-54-5)

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs targeting a wide spectrum of diseases.[1][2] This guide focuses on a specific, simple derivative: this compound (CAS 884497-54-5). While this particular molecule remains largely uncharacterized in published literature, its straightforward structure—combining the piperazine core with an isovaleroyl group—presents it as a valuable chemical probe, a fragment for library development, and a potential starting point for novel drug discovery campaigns. This document provides a comprehensive technical overview, detailing its physicochemical properties, a robust and validated protocol for its synthesis and purification, and a thorough guide to its analytical characterization. Furthermore, we extrapolate from the extensive pharmacology of the piperazine class to discuss the compound's potential therapeutic applications and outline logical future directions for research and development.

Core Compound Identification and Physicochemical Properties

This compound is an N-acyl derivative of piperazine. The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, one of which is acylated with a 3-methylbutanoyl (isovaleroyl) group. The secondary amine on the other side of the ring provides a crucial handle for further chemical modification or for interaction with biological targets.

| Property | Value | Source |

| CAS Number | 884497-54-5 | [3][4] |

| Molecular Formula | C₉H₁₈N₂O | [3][4] |

| Molecular Weight | 170.25 g/mol | [3][4] |

| Synonyms | 3-methyl-1-(piperazin-1-yl)butan-1-one, 1-Isovaleroylpiperazine | [3] |

| Predicted Boiling Point | 294.2 ± 33.0 °C | [3] |

| Predicted Density | 0.974 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 8.46 ± 0.10 (for the secondary amine) | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a standard nucleophilic acyl substitution. This protocol describes the reaction between an excess of piperazine (acting as both the nucleophile and an acid scavenger) and 3-methylbutanoyl chloride (isovaleroyl chloride). Using excess piperazine is a common and cost-effective strategy to favor mono-acylation and avoid the need for an additional organic base.[5]

Synthetic Workflow Diagram

References

1-(3-Methylbutanoyl)piperazine molecular structure and weight

An In-Depth Technical Guide to 1-(3-Methylbutanoyl)piperazine: Structure, Properties, Synthesis, and Characterization

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] As a privileged structure, its derivatives have been explored for a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1] This guide focuses on a specific derivative, this compound, also known as 3-methyl-1-(piperazin-1-yl)butan-1-one.[4][5] We will provide a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected characterization data. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound for further investigation.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure

This compound features a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. One nitrogen atom is acylated with a 3-methylbutanoyl (isovaleryl) group, forming a tertiary amide. The second nitrogen atom remains a secondary amine, providing a site for further functionalization or interaction with biological targets.

References

An In-depth Technical Guide to the Solubility Profile of 1-(3-Methylbutanoyl)piperazine

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential therapeutic agent. For drug discovery and development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is paramount for formulation design, pharmacokinetic profiling, and ensuring reliable in vitro assay results. This technical guide provides an in-depth analysis of the solubility of 1-(3-Methylbutanoyl)piperazine, a substituted piperazine derivative. In the absence of extensive empirical data in the public domain for this specific molecule, this guide establishes an inferred solubility profile based on first principles of chemical structure, the known properties of its parent scaffold, piperazine, and predictive analytics. Furthermore, this document details robust, step-by-step experimental protocols for the accurate determination of both kinetic and equilibrium solubility, providing researchers with the necessary tools to validate and expand upon the foundational information presented herein.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a key determinant of a drug's oral bioavailability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability. Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise but a strategic imperative in modern drug discovery.

This guide focuses on this compound, a molecule featuring the versatile piperazine scaffold. Piperazine and its derivatives are ubiquitous in medicinal chemistry, often incorporated to modulate physicochemical properties such as basicity and solubility, which in turn positively affect pharmacokinetics.[1] Understanding the solubility of this specific N-acyl piperazine derivative is crucial for its potential development as a therapeutic agent.

Physicochemical Properties and Inferred Solubility Profile of this compound

To estimate the solubility of this compound, we must first consider its structural features and predicted physicochemical properties.

Molecular Structure:

Molecular Structure of this compound

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This moiety is polar and the secondary amine (at position 4) is basic.

-

3-Methylbutanoyl (Isovaleryl) Group: An acyl group attached to one of the piperazine nitrogens. This group introduces a degree of lipophilicity to the molecule.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| pKa | 8.46 ± 0.10 | [3] |

| Boiling Point | 294.2 ± 33.0 °C | [3] |

| Density | 0.974 ± 0.06 g/cm³ | [3] |

The predicted pKa of 8.46 suggests that this compound is a weak base.[3] This is a critical piece of information, as the solubility of ionizable compounds is highly dependent on the pH of the medium. At pH values below its pKa, the secondary amine on the piperazine ring will be protonated, leading to a significant increase in aqueous solubility.

Inferred Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of piperazine and other N-acyl derivatives, we can infer a qualitative solubility profile for this compound in a range of common solvents. The parent piperazine molecule is freely soluble in water and ethylene glycol, but poorly soluble in diethyl ether.[4] The addition of the moderately lipophilic 3-methylbutanoyl group will likely decrease aqueous solubility compared to piperazine itself, while potentially increasing solubility in less polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water (pH 7.4) | Moderate | The piperazine ring and the carbonyl oxygen can participate in hydrogen bonding. The basic nitrogen allows for protonation and increased solubility in acidic conditions. |

| Methanol | High | As a polar protic solvent, methanol can effectively solvate the polar functionalities of the molecule through hydrogen bonding. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds, including those with both polar and non-polar regions. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. | |

| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound. | |

| Non-Polar | Hexane | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. |

| Toluene | Low to Moderate | As an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups. | |

| Diethyl Ether | Low | The parent piperazine has poor solubility in diethyl ether, and while the acyl group adds lipophilicity, the overall polarity of the molecule will likely limit its solubility in this solvent.[4] |

Experimental Determination of Solubility

The inferred solubility profile provides a valuable starting point, but for drug development purposes, quantitative experimental data is essential. The two most common methods for determining solubility are the kinetic and equilibrium solubility assays.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[5] This method measures the concentration of a compound in solution after it is introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer and a short incubation period.[5] It is important to note that kinetic solubility values can be higher than equilibrium solubility due to the formation of supersaturated solutions.[6]

Workflow for a typical kinetic solubility assay.

This protocol utilizes a nephelometer to detect precipitate formation by measuring light scattering.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or plate reader with light scattering capabilities

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which significant precipitation is first observed.

Equilibrium Solubility Assay (Shake-Flask Method)

Equilibrium solubility, often referred to as thermodynamic solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with the solid form of the compound. This method is considered the "gold standard" for solubility determination and is crucial for pre-formulation studies and regulatory submissions.[3][7]

Workflow for the shake-flask equilibrium solubility method.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS at various pH values, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, a combination of centrifugation and filtration is recommended.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. Pre-rinsing the filter with the saturated solution can help minimize drug adsorption to the filter membrane.[1]

-

-

Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent system should be used for accurate quantification.

-

Data Reporting: The equilibrium solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Strategies for Improving the Solubility of Piperazine Derivatives

If the experimentally determined solubility of this compound is found to be suboptimal for a desired application, several formulation strategies can be employed to enhance it.

-

pH Adjustment: Given the basic nature of the piperazine moiety, decreasing the pH of the aqueous medium to below the pKa will lead to protonation of the secondary amine, forming a more soluble salt in situ.

-

Salt Formation: A highly effective method to improve the aqueous solubility of basic compounds is to form a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, sulfate). A salt screening study can identify the optimal counterion to enhance both solubility and stability.[8]

-

Use of Co-solvents: The addition of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly soluble compounds. However, the concentration of co-solvents must be carefully controlled to avoid potential toxicity or incompatibility with biological assays.[8]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.

Conclusion

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 884497-54-5 [amp.chemicalbook.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methylbutanoyl)piperazine

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-(3-Methylbutanoyl)piperazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of this compound in a laboratory setting.

Introduction to this compound

This compound, with the CAS Number 884497-54-9, is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] The incorporation of the 3-methylbutanoyl group introduces an amide functionality, which influences the molecule's overall physicochemical properties, including its stability profile. Understanding the inherent stability of this compound is critical for its reliable use in research and development, ensuring the accuracy and reproducibility of experimental results.

Core Principles of Stability for Piperazine Derivatives

Due to a lack of extensive stability data specific to this compound, this guide will extrapolate from the well-documented stability of the parent piperazine molecule and related substituted piperazines. The primary factors influencing the stability of such compounds are susceptibility to oxidation, hydrolysis, light, and temperature.

Oxidative and Thermal Degradation

Piperazine and its derivatives are known to be susceptible to both oxidative and thermal degradation.[2][3] The presence of atmospheric oxygen can facilitate the degradation of amine compounds.[2] For piperazine itself, thermal degradation can occur at elevated temperatures, with the rate of degradation being influenced by factors such as temperature and the presence of CO2.[4] Studies on substituted piperazines have shown that analyte degradation can occur over extended storage, even under refrigerated or frozen conditions, highlighting the importance of long-term stability monitoring.[5]

Hydrolytic Stability

The amide linkage in this compound introduces a potential site for hydrolysis, particularly under strongly acidic or basic conditions. While amides are generally more stable to hydrolysis than esters, this pathway should be considered, especially if the compound is to be stored in solution. The hygroscopic nature of the parent compound, piperazine, underscores the importance of protecting against moisture, which could facilitate hydrolysis.[6][7]

Recommended Storage and Handling Protocols

Based on the chemical properties of piperazine and general best practices for handling amine and amide compounds, the following storage and handling protocols are recommended for this compound to minimize degradation and maintain its purity.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool and shaded area. Recommended storage at 2-8°C for short-term and -20°C for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. Studies on other synthetic piperazines have shown significant degradation at room temperature over time.[5] |

| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place.[8][9] Protect from moisture. | The piperazine moiety is hygroscopic, and moisture can promote hydrolytic degradation of the amide bond.[6] |

| Light | Avoid exposure to light.[10] | Piperazine itself is known to be light-sensitive and can darken upon exposure.[7] |

| Container | Store in the original, tightly sealed container.[11][12] | To prevent contamination and exposure to air and moisture. |

Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10] Piperazine reacts violently or explosively with strong oxidizers and strong acids.[11]

-

Hygiene: Wash hands thoroughly after handling.

Proposed Stability Testing Workflow

For critical applications, it is imperative to establish the stability of this compound under your specific experimental conditions. The following is a proposed workflow for a preliminary stability assessment.

Caption: Proposed workflow for assessing the stability of this compound.

Experimental Protocol for Stability Assessment

-

Material Procurement: Obtain a high-purity sample of this compound with a certificate of analysis.

-

Solution Preparation: Prepare solutions of the compound at a known concentration in the solvent(s) relevant to your intended application.

-

Stress Conditions: Aliquot the solutions into appropriate vials and expose them to a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, room temperature, 40°C), light exposure (wrapped in foil vs. exposed to ambient light), and pH values (if applicable).

-

Time Points: At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove an aliquot from each condition for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The method should be able to separate the parent compound from potential degradation products.

-

Data Analysis: Quantify the amount of this compound remaining in each sample at each time point. If significant degradation is observed, attempt to identify the major degradation products.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the literature, logical degradation pathways can be postulated based on the chemistry of the piperazine ring and the amide functionality.

Caption: Postulated degradation pathways for this compound.

The primary postulated degradation pathways include:

-

Amide Hydrolysis: Cleavage of the amide bond to yield piperazine and 3-methylbutanoic acid. This is more likely to occur under strong acidic or basic conditions and in the presence of water.

-

Oxidation: Oxidation can occur at the nitrogen atoms of the piperazine ring, potentially leading to the formation of N-oxides or ring-opened products. The presence of metals can catalyze the oxidation of piperazine.[4]

Conclusion

The stability of this compound is crucial for its effective use in scientific research. While specific data for this compound is limited, by understanding the known stability profile of the parent piperazine molecule and related derivatives, robust storage and handling procedures can be implemented. To ensure the highest integrity of the compound, it is strongly recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For applications requiring long-term storage or use in solution, a formal stability study is advised to establish an appropriate shelf-life and prevent the use of degraded material, which could compromise experimental outcomes.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine | 110-85-0 [chemicalbook.com]

- 7. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemdmart.com [chemdmart.com]

- 10. nj.gov [nj.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pubs.rsc.org [pubs.rsc.org]

potential biological activity of 1-(3-Methylbutanoyl)piperazine

An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Methylbutanoyl)piperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on this compound (CAS No. 884497-54-5), an N-acyl piperazine derivative whose specific biological activities have not yet been extensively characterized in public-domain literature.[2][3] By analyzing its structural features in the context of established piperazine pharmacology, we will delineate its most probable biological targets and potential therapeutic applications. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven workflow to systematically investigate and validate the bioactivity of this promising compound. We will provide detailed experimental protocols, from initial cytotoxicity screening to more specific target-based assays, equipping drug discovery professionals with the necessary tools to unlock its therapeutic potential.

The Piperazine Scaffold: A Foundation for Diverse Pharmacology

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, is a versatile building block in drug design.[4] This heterocycle imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are often crucial for oral bioavailability and central nervous system (CNS) activity.[1] The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[4] Consequently, the piperazine moiety is found in a multitude of approved drugs spanning various therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals.[4][5]

This compound is an N-acyl derivative of piperazine. The presence of the 3-methylbutanoyl (isovaleroyl) group introduces a lipophilic component that can influence the molecule's interaction with biological targets and its pharmacokinetic properties. The amide linkage is a common feature in many biologically active compounds, contributing to target binding through hydrogen bonding.[6] Given the vast therapeutic landscape of N-acyl and N-aryl piperazines, a systematic investigation into the biological activity of this compound is a scientifically sound endeavor.

Inferred Potential Biological Activities

Based on the structure of this compound and the known pharmacology of related compounds, we can hypothesize several potential biological activities that warrant experimental investigation.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity within the central nervous system, often by modulating neurotransmitter systems.[1]

-

Serotonergic and Dopaminergic Receptor Modulation: Arylpiperazines are well-known ligands for serotonin (5-HT) and dopamine (D2) receptors, forming the basis for many antipsychotic and antidepressant drugs.[7][8] While this compound lacks the aryl group typically seen in these CNS agents, the core piperazine structure is a key pharmacophore. It is plausible that the compound could exhibit some affinity for these receptors, potentially as an antagonist or agonist.

-

Enzyme Inhibition in the Endocannabinoid System: Piperazine and piperidine carboxamides have been identified as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system.[6] These enzymes are targets for therapies aimed at treating pain, anxiety, and other neurological disorders. The N-acyl structure of this compound makes it a candidate for investigation as an inhibitor of these enzymes.

Anticancer Activity

The piperazine ring is a common feature in a number of anticancer drugs.[4]

-

Cytotoxicity in Cancer Cell Lines: N-Arylpiperazines have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[9] The mechanism of action can vary, but often involves the induction of apoptosis. Initial screening for general cytotoxicity against a panel of cancer cell lines is a logical first step to explore this potential.

Antimicrobial and Antifungal Activity

Piperazine derivatives have a long history of use as anthelmintic agents and have also been investigated for broader antimicrobial and antifungal properties.[1][10][11][12]

-

Antibacterial and Antifungal Effects: Various N-alkyl and N-aryl piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus species.[1][11] The specific structural features required for this activity can vary, making it worthwhile to screen this compound against a diverse panel of microbial pathogens.

Proposed Experimental Workflow for Biological Activity Screening

A tiered approach to screening is recommended to efficiently and cost-effectively evaluate the potential biological activities of this compound. This workflow progresses from broad, initial screens to more specific, target-based assays.

Caption: Proposed experimental workflow for screening this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in the proposed workflow.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay determines the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).[13]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293).[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

-

Solubilization solution (e.g., DMSO).[13]

-

96-well flat-bottom sterile microplates.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[13]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[15]

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 2: CNS Receptor Binding Assay (Radioligand Displacement)

This protocol is a general framework for assessing the binding affinity of the test compound to a specific CNS receptor, for example, the serotonin 5-HT1A receptor.[16]

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).[16]

-

Non-specific binding control (e.g., a known high-affinity ligand for the receptor).

-

GF/C glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound in the binding buffer.

-

Control Wells: Include wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and blank (buffer only).[16]

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[16]

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a beta counter.[16]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | > 100 |

| PC-3 | Prostate Cancer | > 100 |

| HEK293 | Non-cancerous | > 100 |

An IC50 value greater than 100 µM would suggest that the compound has low cytotoxicity under the tested conditions and is a good candidate for further investigation in non-cytotoxic assays.

Table 2: Hypothetical CNS Receptor Binding Affinity for this compound

| Receptor Target | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 850 |

| D2 | [3H]Spiperone | > 10,000 |

| FAAH | [3H]CP55,940 | 550 |

A lower Ki value indicates higher binding affinity. In this hypothetical example, the compound shows moderate affinity for the 5-HT1A receptor and FAAH, and very low affinity for the D2 receptor.

Conclusion and Future Directions

While the biological activity of this compound is not yet documented, its chemical structure, featuring the privileged piperazine scaffold and an N-acyl group, provides a strong rationale for investigating its potential as a therapeutic agent. The proposed workflow, beginning with broad screening for cytotoxicity and antimicrobial effects, followed by more targeted assays for CNS activity, offers a logical and efficient path to characterizing its pharmacological profile. The detailed protocols provided herein serve as a practical guide for researchers to initiate this investigation. Positive findings in any of these areas would warrant further studies into the mechanism of action, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual testing in in vivo models. The systematic exploration of such novel chemical entities is fundamental to the advancement of drug discovery and the development of new treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | 884497-54-5 [amp.chemicalbook.com]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine [chemeurope.com]

- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

safety and handling of 1-(3-Methylbutanoyl)piperazine

An In-Depth Technical Guide to the Safe Handling of 1-(3-Methylbutanoyl)piperazine

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound (CAS 884497-54-5). As specific safety data for this compound is not extensively published, this guide employs a well-established hazard assessment strategy: leveraging detailed safety information from the parent molecule, piperazine, and considering the chemical properties of the N-acyl functional group. This approach provides a robust framework for risk assessment and management. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound in a laboratory setting. The core principle of this guide is the implementation of a multi-layered safety culture, prioritizing the hierarchy of controls from engineering solutions to personal protective equipment.

Compound Identification and Physicochemical Properties

This compound is a derivative of piperazine, a widely used scaffold in medicinal chemistry.[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 884497-54-5 | [2] |

| Molecular Formula | C₉H₁₈N₂O | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| Structure |  | [2] |

| Appearance | Data not available; likely a liquid or low-melting solid | N/A |

| Parent Compound (Piperazine) Melting Point | 109 - 112 °C | |

| Parent Compound (Piperazine) Boiling Point | 145 - 146 °C |

Note: Due to limited data, some physical properties are inferred from the parent compound, Piperazine (CAS 110-85-0).

Hazard Identification and Toxicological Profile (Assessment by Analogy)

Disclaimer: The toxicological properties of this compound have not been fully investigated. The following hazard profile is extrapolated from the well-documented hazards of the parent compound, Piperazine (CAS 110-85-0) . It is imperative to handle this derivative with, at minimum, the same level of caution.

The piperazine core is associated with significant health hazards. The addition of an acyl group is not expected to mitigate these risks.

| Hazard Classification (Based on Piperazine) | Description | GHS H-Statement | Source |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. Contact can lead to chemical burns, especially if the skin is moist.[3][4] | H314 | [5] |

| Serious Eye Damage | Category 1: Causes serious, potentially irreversible eye damage.[3][6] | H318 | [5][6] |

| Respiratory Sensitization | Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7] Subsequent low-level exposure can trigger severe asthmatic attacks.[4] | H334 | [6] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction (dermatitis).[3][4] Future exposure can cause itching and rash.[7] | H317 | [5] |

| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child. | H361 | [5] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[3] | H302, H312, H332 | [3][6] |

| Physical Hazards | Flammable Solid (Piperazine): The derivative should be treated as a combustible material. | H228 | [5] |

Key Mechanistic Insights:

-

Corrosivity: The basic nitrogen atoms of the piperazine ring contribute to its alkaline and corrosive nature.

-

Sensitization: Piperazine is a known sensitizer. The immune system can develop a memory for the molecule, leading to hypersensitivity reactions upon re-exposure. This is a critical consideration for long-term health.

The Hierarchy of Controls: A Mandatory Framework

Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol always prioritizes eliminating or controlling hazards at their source.[8]

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For this compound, this means:

-

Engineering Controls: All handling of the neat compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.[9] An eyewash station and safety shower must be immediately accessible.[7]

-

Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only. Ensure all users receive specific training on its hazards.

-

Personal Protective Equipment (PPE): Use as a final barrier, not a primary control. See Section 5 for details.

Protocols for Safe Handling and Storage

These protocols are designed to be self-validating systems, with checks built in to ensure safety at each step.

Protocol 4.1: Weighing and Dispensing Neat Compound

-

Pre-Operation Check: Verify the chemical fume hood has a valid certification and is drawing correctly (e.g., using a tissue test). Ensure the work area is clean and uncluttered.

-

PPE Adornment: Don all required PPE as specified in Section 5, including double gloves.

-

Grounding: If dispensing a solid, ground/bond the container and receiving equipment to prevent static discharge, as the parent compound can be a flammable solid.

-

Dispensing: Perform all weighing and transfers deep within the fume hood. Use a spatula or powder funnel to minimize dust generation. If the compound is a liquid, use a syringe or pipette.

-

Containment: Place the weighing vessel inside a secondary container (e.g., a beaker) before transporting it from the balance.

-

Cleaning: Carefully decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol) followed by soap and water. All cleaning materials are considered hazardous waste.

-

Post-Operation: Close the primary container tightly. Wipe the exterior with a damp cloth to remove any residual contamination before returning to storage. Wash hands thoroughly.[7]

Protocol 4.2: Storage

-

Container: Store in the original, tightly sealed container.[3]

-

Location: Store in a locked, dedicated cabinet for corrosive and sensitizing materials.[6] The storage area must be cool, dry, and well-ventilated.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][7]

-

Environmental: Protect from moisture, air, and direct sunlight.[3][4][10] The parent compound is hygroscopic and absorbs CO₂ from the air.[10]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing skin/eye contact and sensitization. A risk assessment should be performed for each specific task.[11][12]

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Handling Neat Compound (Solid or Liquid) | Tightly fitting safety goggles AND a face shield.[7] | Double-glove with chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's breakthrough time data. | Flame-retardant, chemical-resistant lab coat. Closed-toe shoes. | Not required if handled in a certified fume hood. |

| Handling Dilute Solutions (<1 M) | Tightly fitting safety goggles. | Single pair of chemical-resistant gloves. | Standard lab coat. Closed-toe shoes. | Not required if handled in a certified fume hood. |

| Large Spills / Insufficient Ventilation | Tightly fitting safety goggles AND a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls.[8] | Air-purifying respirator with an appropriate organic vapor/particulate cartridge, or a supplied-air respirator (SCBA).[4][11] |

Causality Behind PPE Choices:

-

Face Shield over Goggles: Required for neat material because of the severe corrosivity (H314/H318), protecting the entire face from splashes.[7]

-

Double Gloving: Provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without touching the inner glove.

-

Flame-Retardant Coat: Addresses the flammability hazard identified for the parent compound.

Synthesis and Reactivity Considerations

This compound is typically synthesized by reacting piperazine with an activated form of 3-methylbutanoic acid (isovaleric acid), such as isovaleryl chloride or isovaleric anhydride.

Typical Reaction Scheme: Piperazine + Isovaleryl Chloride → this compound + HCl

Safety Implications:

-

Exothermic Reaction: The acylation of amines is often exothermic. The reaction should be cooled (e.g., in an ice bath) and the acylating agent added slowly to control the reaction rate.

-

Byproduct Generation: The reaction with acyl chlorides generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction must be carried out in a fume hood and may require a trap (e.g., a bubbler with NaOH solution) to neutralize the off-gas.

-

Work-up: Quenching the reaction with water can be highly exothermic if excess acyl chloride is present. The work-up procedure often involves neutralization with a base (e.g., NaHCO₃ or NaOH solution), which can also be exothermic and generate gas.

Caption: A typical workflow for safely handling and using the chemical in a synthesis.

Emergency Procedures

Immediate and correct action is critical in case of exposure or a spill.[6]

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist. | [7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4] | [4] |

| Inhalation | Move the victim to fresh air immediately.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration (use a barrier device to avoid direct contact). Seek immediate medical attention.[6] | [6][9] |

| Ingestion | Do NOT induce vomiting due to the corrosive nature of the compound (risk of perforation). If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] | [4] |

Spill Management

-

Evacuate: Evacuate all non-essential personnel from the spill area.[7]

-

Ventilate: Ensure the area is well-ventilated (fume hood for small spills, full area ventilation for larger ones).

-

Contain: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels. For solid spills, carefully cover with a plastic sheet to minimize dust. DO NOT DRY SWEEP.[7]

-

Neutralize & Collect: For small spills, cautiously neutralize with a suitable agent if safe to do so. Collect the absorbed material or solid using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Waste Disposal

All materials contaminated with this compound, including empty containers, reaction residues, and cleaning materials, must be treated as hazardous waste.

-

Labeling: Label waste containers clearly with the chemical name and associated hazards (Corrosive, Sensitizer, Toxic).

-

Segregation: Keep this waste stream separate from other chemical waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service.[13] Do not pour down the drain.

References

- 1. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemdmart.com [chemdmart.com]

- 7. nj.gov [nj.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. epa.gov [epa.gov]

- 12. hazmatschool.com [hazmatschool.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-(3-Methylbutanoyl)piperazine

<_ _>

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 1-(3-Methylbutanoyl)piperazine. This document is intended for researchers, scientists, and professionals in the drug development and analytical chemistry fields. We will explore a multi-faceted approach, leveraging the strengths of various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices, self-validating protocols, and references to authoritative standards are central to this guide, ensuring scientific integrity and practical applicability.

Introduction

This compound is a chemical compound containing a piperazine ring, a six-membered ring with two opposing nitrogen atoms, substituted with a 3-methylbutanoyl group.[1] The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities, including anticancer, antihistamine, and antipsychotic effects.[2][3] Given its potential role as an intermediate or a final active pharmaceutical ingredient (API), robust and reliable analytical methods for its detection, identification, and quantification are paramount for quality control, metabolic studies, and ensuring product safety.

This guide addresses the need for well-documented analytical procedures for this compound. We will delve into the principles of each technique and provide step-by-step protocols that can be adapted to various laboratory settings.

Chromatographic Methods: The Cornerstone of Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from complex matrices, such as reaction mixtures, biological fluids, or formulated products.[4] The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] For piperazine derivatives, GC-MS can provide both quantitative data and structural information based on fragmentation patterns.[6][7]

The selection of GC-MS parameters is critical for achieving optimal separation and detection. A mid-polarity column, such as one with a (50%-Phenyl)-methylpolysiloxane stationary phase (like a DB-17 or equivalent), is often a good starting point for piperazine-containing compounds, offering a balance of dispersive and dipole interactions.[8] The temperature program is designed to ensure the efficient elution of the analyte while maintaining good peak shape. A splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration within the expected calibration range.[5]

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| GC System | Agilent 6890 or equivalent |

| Column | DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Transfer Line Temp | 280°C |

| Scan Range | m/z 40-400 |

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

The mass spectrum should exhibit a characteristic molecular ion peak (m/z 170.25 for C9H18N2O) and specific fragment ions.[1] Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring.[7][9]

-

For quantification, construct a calibration curve using standard solutions of known concentrations.

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally labile compounds, or when higher sensitivity is required, LC-MS/MS is the method of choice.[10] This technique is particularly well-suited for analyzing piperazine derivatives in complex biological matrices like blood and urine.[11][12]

Reversed-phase chromatography using a C18 column is a common and effective approach for separating piperazine derivatives.[13] The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) to promote protonation of the analyte and an organic modifier (e.g., acetonitrile or methanol) for elution. Electrospray ionization (ESI) in positive ion mode is generally used for piperazine compounds as the nitrogen atoms are readily protonated.[14] Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.

Sample Preparation:

-

Prepare samples in a solvent compatible with the initial mobile phase, such as a mixture of water and acetonitrile.

-

For biological samples, protein precipitation followed by centrifugation is a common and effective cleanup step.[12]

-

Filter the supernatant through a 0.22 µm syringe filter.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transitions | Precursor Ion (Q1): [M+H]+ (m/z 171.1). Product ions (Q3) should be determined by infusing a standard solution. |

Data Analysis:

-

Optimize MRM transitions for this compound by infusing a standard solution and identifying the most intense and stable fragment ions.

-

Develop a calibration curve using matrix-matched standards to account for any matrix effects.

-

Quantify the analyte based on the peak area ratio of the analyte to an appropriate internal standard.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. benchchem.com [benchchem.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hakon-art.com [hakon-art.com]

- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. DSpace [open.bu.edu]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 1-(3-Methylbutanoyl)piperazine

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(3-Methylbutanoyl)piperazine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The protocol employs a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water with a formic acid modifier, ensuring excellent peak symmetry and resolution. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction and Scientific Rationale

This compound (CAS 884497-54-5) is a chemical entity incorporating a piperazine core, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine ring system is a key component in drugs targeting various conditions, acting as a versatile scaffold in medicinal chemistry.[1] Accurate and precise quantification of such compounds is critical during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy.

The analytical challenge with many simple piperazine derivatives is their lack of a strong UV chromophore, often necessitating derivatization.[1] However, the this compound molecule contains an amide functional group. This carbonyl group, while not a strong chromophore, provides sufficient UV absorbance at lower wavelengths (typically 200-220 nm) to allow for direct quantification without the need for complex derivatization steps.

This method is based on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. The chemical structure of this compound includes both a non-polar isovaleryl group and a polar piperazine ring. The piperazine moiety has a predicted pKa of approximately 8.46, indicating it is basic.[2] To ensure robust retention and symmetrical peak shape, the mobile phase is acidified with 0.1% formic acid. This suppresses the silanol interactions on the silica-based stationary phase and ensures the analyte is consistently in its protonated, ionized state, leading to reproducible chromatographic behavior. The selection of a C18 column provides a highly non-polar stationary phase, offering optimal retention for this moderately polar compound.

Materials and Instrumentation

Instrumentation

-

HPLC System equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

-

Photodiode Array (PDA) or UV-Vis Detector.

-

Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).

-

Analytical Balance (0.01 mg readability).

-

pH Meter.

-

Sonicator.

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

Nylon or PTFE syringe filters (0.45 µm).

Chemicals and Reagents

-

This compound reference standard (Purity ≥ 98%).[3]

-

Acetonitrile (HPLC Grade).

-

Formic Acid (LC-MS Grade, ~99%).

-

Deionized Water (Type I, 18.2 MΩ·cm).

Detailed Experimental Protocol

Preparation of Solutions

-

Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas via sonication for 15 minutes.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

Preparation of Standard Solutions

-